![molecular formula C17H22N2O4 B2589092 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea CAS No. 1798486-86-8](/img/structure/B2589092.png)
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea, also known as Furosemide, is a widely used diuretic drug. It is primarily used to treat conditions such as hypertension, edema, and congestive heart failure. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Novel Compound Synthesis
Research has explored the synthesis of novel classes of compounds, including derivatives of furan, for potential applications in medicinal chemistry and materials science. For example, the synthesis of 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) from related furan compounds demonstrates the interest in developing new chemical entities with unique structures and potential applications (Gani Koza & M. Balcı, 2011).
Anticancer and Antiangiogenic Activity
Some furan derivatives have been evaluated for their anticancer and antiangiogenic activities, highlighting the therapeutic potential of these compounds. A study on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant antiproliferative activity against cancer cells, indicating the relevance of furan compounds in developing new anticancer therapies (R. Romagnoli et al., 2015).
Bioactivity Against Pathogens
The bioactivity of certain urea derivatives against pathogens has been explored, suggesting their potential use in developing novel antimicrobial agents. For instance, a synthesized compound exhibited broad-spectrum activity against various pathogens, except Bacillus subtilis, underscoring the medicinal applications of these compounds (Chioma Donlawson et al., 2020).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of furan-based diols with various diacid ethyl esters has been studied, demonstrating the potential of furan derivatives in producing biobased polyesters. This research contributes to the development of sustainable materials and highlights the versatility of furan compounds in polymer science (Yi Jiang et al., 2014).
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-21-14-7-5-13(6-8-14)9-10-18-17(20)19-12-16(22-2)15-4-3-11-23-15/h3-8,11,16H,9-10,12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZBRNKHXUIPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.